molecular formula C11H12O2 B12045529 3-(4-Methylphenyl)-2-butenoic acid

3-(4-Methylphenyl)-2-butenoic acid

Cat. No.: B12045529
M. Wt: 176.21 g/mol
InChI Key: YAOUORFQUQWGHU-VQHVLOKHSA-N
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Description

3-(4-Methylphenyl)-2-butenoic acid is an organic compound with a structure that includes a butenoic acid backbone substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-butenoic acid can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. This reaction typically requires conditions such as refluxing in ethanol with a catalytic amount of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methylbenzaldehyde, while reduction can produce 3-(4-Methylphenyl)butanoic acid .

Scientific Research Applications

3-(4-Methylphenyl)-2-butenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4-Methylphenyl)-2-butenoic acid exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)propanoic acid: Similar structure but lacks the double bond in the butenoic acid backbone.

    4-Methylcinnamic acid: Contains a similar phenyl group but with a different substitution pattern.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)but-2-enoic acid

InChI

InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)9(2)7-11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

YAOUORFQUQWGHU-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)O)C

Origin of Product

United States

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